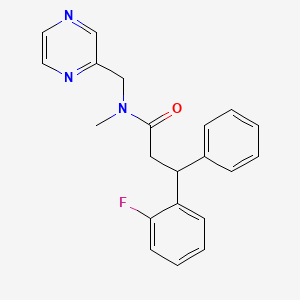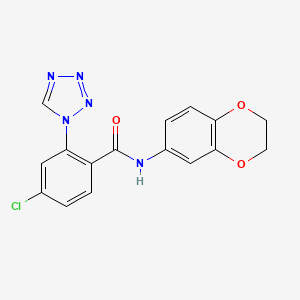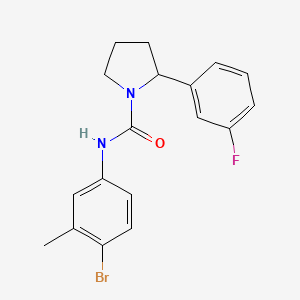
3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as FPPP and is used in scientific research for its pharmacological properties. FPPP is a potential therapeutic agent for the treatment of various diseases and disorders.
科学研究应用
FPPP has been extensively studied for its pharmacological properties. It has been shown to have potential therapeutic effects in the treatment of various diseases and disorders, including depression, anxiety, and pain. FPPP has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, FPPP has been investigated for its potential use as an anesthetic agent.
作用机制
The mechanism of action of FPPP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). FPPP also has affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
FPPP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, appetite, and sleep. FPPP has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, FPPP has been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One advantage of using FPPP in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition. This allows for the study of specific neurotransmitter pathways. However, a limitation of using FPPP is its potential for abuse and addiction. Therefore, caution must be taken when handling and using FPPP in lab experiments.
未来方向
There are several future directions for the study of FPPP. One direction is the investigation of its potential therapeutic effects in the treatment of drug addiction and withdrawal symptoms. Another direction is the study of its potential use as an anesthetic agent. Additionally, the development of new analogs of FPPP with improved pharmacological properties is an area of future research. Finally, the investigation of the long-term effects of FPPP on the brain and behavior is an important direction for future research.
Conclusion:
In conclusion, FPPP is a chemical compound that has potential therapeutic effects in the treatment of various diseases and disorders. Its mechanism of action involves selective serotonin and dopamine reuptake inhibition, and it has been shown to have analgesic and anxiolytic effects. FPPP has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of FPPP involves the reaction of 2-fluoroacetophenone with methylamine, followed by the reaction of the resulting intermediate with 2-pyrazinecarboxaldehyde. The final product is obtained by the reaction of the resulting intermediate with phenylmagnesium bromide. The synthesis method is complex and requires expertise in organic chemistry.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-25(15-17-14-23-11-12-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,14,19H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCRQSZXFJIIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-chloro-N-phenylbenzamide](/img/structure/B6132700.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)

![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide trifluoroacetate](/img/structure/B6132723.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6132746.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)
![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)